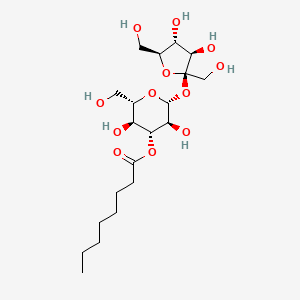
3'-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside involves chemo-enzymatic methods. One approach includes using glycosidases, which allow for the one-pot synthesis of glycosylated derivatives . This method is advantageous as it bypasses the need for multiple protection and deprotection steps, which are typically required in traditional chemical synthesis . Industrial production methods may involve the use of biocatalysts like sucrose phosphorylase to produce the compound on a larger scale .
化学反応の分析
3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
This compound has several scientific research applications across various fields:
作用機序
The mechanism of action of 3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside involves its integration into membrane bilayers, where it can influence membrane fluidity and permeability . Its molecular targets include membrane proteins and lipids, and it may interact with pathways involved in membrane stability and signaling .
類似化合物との比較
3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside is unique among saccharolipids due to its specific fatty acid and sugar composition. Similar compounds include other saccharolipids like acylated glucosamines and mono- and digalactosyldiacylglycerols . These compounds share structural similarities but differ in their specific fatty acid chains and sugar moieties, which can influence their biological functions and applications .
特性
分子式 |
C20H36O12 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
[(2R,3S,4R,5S,6S)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(24)30-17-14(25)11(8-21)29-19(16(17)27)32-20(10-23)18(28)15(26)12(9-22)31-20/h11-12,14-19,21-23,25-28H,2-10H2,1H3/t11-,12-,14-,15-,16-,17+,18+,19+,20+/m0/s1 |
InChIキー |
NMVDZWILYFXVBZ-GKXIIZDWSA-N |
異性体SMILES |
CCCCCCCC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)O[C@@]2([C@@H]([C@H]([C@@H](O2)CO)O)O)CO)CO)O |
正規SMILES |
CCCCCCCC(=O)OC1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



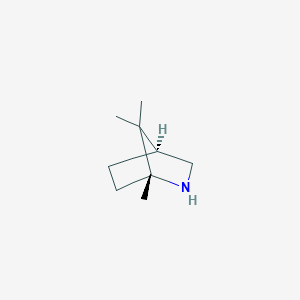

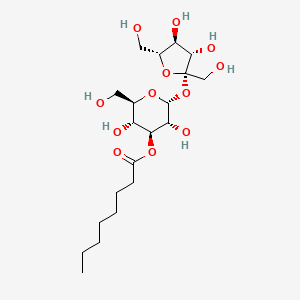
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
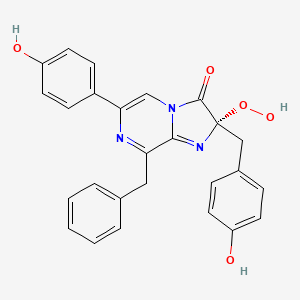
![(2R,4S)-2-[(1R)-2-[(2S)-2-amino-2-carboxyethoxy]-1-[(2,6-dimethoxybenzoyl)amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10778124.png)
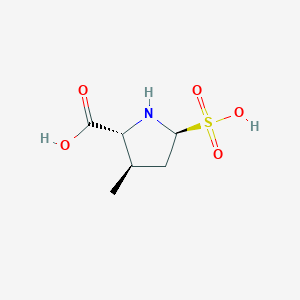
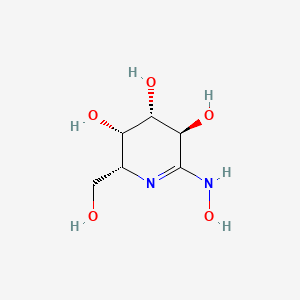

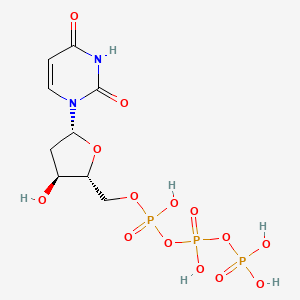
![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)

![(2R,3R,4R,5S)-2-[(3S)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10778175.png)
